![molecular formula C18H17ClO B2797369 (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1449400-19-4](/img/structure/B2797369.png)

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

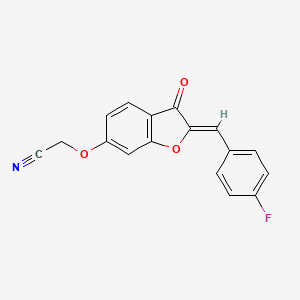

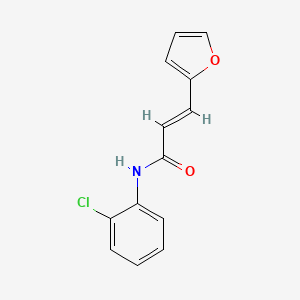

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as 4-chloro-3-phenylprop-2-en-1-one (CPP-2-E), is a synthetic compound belonging to the class of compounds known as arylalkylketones. CPP-2-E is a colorless solid at room temperature and has a molecular weight of 263.77 g/mol. CPP-2-E is an important compound in the field of medicinal chemistry due to its wide range of potential applications in both pharmaceuticals and industrial chemistry.

Aplicaciones Científicas De Investigación

Spectroscopic Investigations and Molecular Docking Studies

Specific Scientific Field

This application falls under the field of Quantum Chemistry and Molecular Spectroscopy .

Summary of the Application

“(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one” is used in spectroscopic investigations and molecular docking studies. These studies are crucial for understanding the molecular structure and interactions of the compound.

Methods of Application or Experimental Procedures

The compound is analyzed using Fourier Transform Infrared Spectroscopy (FT-IR) and Fourier Transform Raman Spectroscopy (FT-Raman) . These techniques provide information about the vibrational spectral characteristics of the compound. Additionally, molecular docking studies are performed to understand the interactions of the compound at the molecular level.

Results or Outcomes

The spectroscopic investigations provide detailed information about the vibrational spectral characteristics of the compound. The molecular docking studies reveal how the compound interacts at the molecular level. Unfortunately, the specific results or quantitative data from these studies are not provided in the source .

Synthesis and Quantum Chemical Study

Specific Scientific Field

This application falls under the field of Organic Chemistry and Quantum Chemistry .

Summary of the Application

“(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one” is synthesized by condensation reaction between 4-isopropyl benzaldehyde and 4-chloroacetophenone in ethanol as solvent . The synthesized compound is then used for quantum chemical studies .

Methods of Application or Experimental Procedures

The compound is synthesized by condensation reaction between 4-isopropyl benzaldehyde and 4-chloroacetophenone in ethanol as solvent . The synthesized compound is characterized by FT-IR and Proton NMR techniques . The optimized molecular geometry, bond length, Mulliken atomic charges, bond angles, vibrational frequencies, the dipole moment of the compound have been computed by density functional theory (DFT) using a standard B3LYP method with 6-311++G (d, p) basis set .

Results or Outcomes

The synthesis results in the formation of “(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one”. The quantum chemical studies provide detailed information about the molecular geometry, bond length, Mulliken atomic charges, bond angles, vibrational frequencies, and the dipole moment of the compound .

Antimicrobial, Anti-inflammatory, and Analgesic Properties

Specific Scientific Field

This application falls under the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

“(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one” is a type of chalcone, a class of compounds known for their diverse pharmacological properties. Chalcones have been reported to exhibit antimicrobial , anti-inflammatory , and analgesic properties.

Methods of Application or Experimental Procedures

The compound is typically tested in vitro against various bacterial and fungal strains to assess its antimicrobial activity. Anti-inflammatory and analgesic properties are usually evaluated using animal models .

Results or Outcomes

The specific results or quantitative data from these studies are not provided in the source . However, chalcones, in general, have been reported to exhibit significant antimicrobial, anti-inflammatory, and analgesic activities .

Propiedades

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGRDEVSSARKGB-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2797289.png)

![2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2797294.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2797300.png)

![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)

![2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2797303.png)